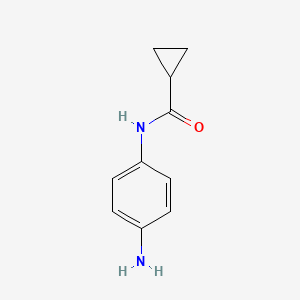

N-(4-aminophenyl)cyclopropanecarboxamide

Descripción

Contextualization within Contemporary Chemical Biology and Medicinal Chemistry

In the landscape of modern chemical biology and medicinal chemistry, N-(4-aminophenyl)cyclopropanecarboxamide serves as a pertinent example of a versatile molecular framework. The constituent parts of the molecule—the cyclopropane (B1198618) ring, the phenyl ring, and the amide and amine functional groups—are all features that are actively explored in the design of biologically active compounds. Cyclopropane rings, for instance, are increasingly incorporated into drug candidates to enhance metabolic stability, improve binding potency, and introduce novel three-dimensional structures. longdom.orgnih.gov The aminophenyl group provides a convenient point for chemical modification, allowing for the exploration of structure-activity relationships (SARs).

The broader class of cyclopropanecarboxamides has been investigated for a range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. ontosight.ai Derivatives of this compound have been synthesized and evaluated for various therapeutic targets, underscoring the compound's relevance in contemporary drug discovery efforts. For example, derivatives have been explored as potential c-Met kinase inhibitors, which are significant targets in cancer therapy. nih.gov

Foundational Significance as a Molecular Scaffold for Derivative Design

The structure of this compound makes it an excellent molecular scaffold for the design and synthesis of a diverse array of derivatives. A molecular scaffold is a core structure upon which various functional groups can be appended to create a library of related compounds. The primary amine on the phenyl ring of this compound is a particularly useful handle for synthetic modification, allowing for the attachment of different substituents to probe interactions with biological targets.

This strategic approach has been employed to develop compounds with a range of biological activities. For instance, the core structure has been incorporated into molecules designed as inhibitors of DNA methyltransferases (DNMTs), which are important epigenetic targets in cancer. nih.gov Furthermore, the cyclopropanecarboxamide (B1202528) moiety itself is a key feature in ligands developed for melatonin (B1676174) receptors, highlighting the scaffold's utility in neurological research. nih.gov The inherent versatility of this scaffold allows medicinal chemists to systematically modify its structure to optimize potency, selectivity, and pharmacokinetic properties.

| Derivative Class | Therapeutic Target | Relevant Research Area |

| N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives | c-Met kinase | Oncology |

| N-(4-(6-Amino-5-cyano-4-aryl-pyridin-2-yl) phenyl) cyclopropane Carboxamide | Not specified; screened for antimicrobial activity | Infectious Diseases |

| 4-arylpiperidinyl amide and N-arylpiperdin-3-yl-cyclopropane carboxamide derivatives | Melatonin receptors (MT1 and MT2) | Neuroscience |

| Quinoline-based analogues incorporating the N-(4-aminophenyl)benzamide moiety | DNA Methyltransferases (DNMTs) | Epigenetics, Oncology |

Overview of Key Research Trajectories and Academic Contributions

Research involving this compound and its derivatives has followed several key trajectories, primarily focused on the exploration of its potential in oncology and other therapeutic areas. Academic contributions have been pivotal in elucidating the structure-activity relationships of these compounds and identifying promising lead candidates for further development.

One significant area of research has been the development of kinase inhibitors. For example, novel derivatives of N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide have been synthesized and evaluated as potent c-Met kinase inhibitors. nih.gov One of the most promising compounds from this research, compound 26a, demonstrated a c-Met IC50 value of 0.016 μM and showed significant cytotoxicity against several cancer cell lines. nih.gov

Another important research avenue has been the investigation of these compounds as modulators of epigenetic processes. Researchers have designed and synthesized analogues of SGI-1027, a known DNMT inhibitor, using the N-(4-aminophenyl)benzamide scaffold, which is structurally related to this compound. nih.gov Several of these compounds exhibited activities comparable to the parent compound and were found to be more potent against human DNMT3A than DNMT1. nih.gov

Furthermore, the versatility of the cyclopropanecarboxamide scaffold has been demonstrated in the synthesis of compounds with potential applications in other fields, such as the development of ligands for melatonin receptors and compounds with antimicrobial properties. nih.govresearchgate.net These diverse research efforts highlight the broad utility of the this compound core structure in generating novel and biologically active molecules.

| Research Focus | Key Finding | Compound/Derivative Example |

| c-Met Kinase Inhibition | Identification of a potent inhibitor with an IC50 of 0.016 μM against c-Met kinase and significant cytotoxicity in cancer cell lines. nih.gov | Compound 26a (a derivative of N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide) |

| DNA Methyltransferase (DNMT) Inhibition | Synthesis of derivatives with activity comparable to the reference compound SGI-1027, showing more potency against DNMT3A than DNMT1. nih.gov | Quinoline-based analogues of SGI-1027 |

| Antimicrobial Activity | Synthesis and screening of novel cyanopyridine derivatives for antimicrobial activities. researchgate.net | N-(4-(6-Amino-5-cyano-4-aryl-pyridin-2-yl) phenyl) cyclopropane Carboxamide |

| Melatonin Receptor Ligands | Development of novel agonists for MT1 and MT2 receptors with human microsomal intrinsic clearance comparable to ramelteon. nih.gov | 4-arylpiperidinyl amide and N-arylpiperdin-3-yl-cyclopropane carboxamide derivatives |

Propiedades

IUPAC Name |

N-(4-aminophenyl)cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-8-3-5-9(6-4-8)12-10(13)7-1-2-7/h3-7H,1-2,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKOLSDDMVFYWJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585432 | |

| Record name | N-(4-Aminophenyl)cyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74617-73-5 | |

| Record name | N-(4-Aminophenyl)cyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 4 Aminophenyl Cyclopropanecarboxamide and Its Derivatives

Established Synthetic Routes to the Core Cyclopropanecarboxamide (B1202528) Structure

The construction of N-(4-aminophenyl)cyclopropanecarboxamide relies on fundamental organic reactions that are well-documented and widely practiced. These established routes offer reliable and scalable methods to access the core structure.

Amidation and Coupling Strategies in this compound Synthesis

The formation of the amide bond is the cornerstone of synthesizing the target compound. This is typically achieved by coupling a cyclopropanecarboxylic acid derivative with a substituted aniline. A common and effective strategy involves a two-step process starting with 4-nitroaniline (B120555). First, the amide bond is formed, and subsequently, the nitro group is reduced to the desired primary amine.

One direct method involves the activation of cyclopropanecarboxylic acid. This can be done by converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net The resulting cyclopropanecarbonyl chloride is then reacted with 4-nitroaniline in the presence of a base, such as triethylamine (B128534) (TEA) or pyridine, to yield N-(4-nitrophenyl)cyclopropanecarboxamide. researchgate.net

Alternatively, modern peptide coupling reagents are frequently employed to facilitate the amidation in a single step under milder conditions. These reagents minimize the need for harsh chemicals and often provide high yields. ucl.ac.uk A widely used coupling agent is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), which, in combination with a base like N,N-diisopropylethylamine (DIPEA), efficiently promotes the condensation of cyclopropanecarboxylic acid and an appropriate amine. nih.gov

Table 1: Common Amidation and Coupling Strategies

| Method | Activating/Coupling Agent | Amine Source | Key Features |

| Acyl Chloride Formation | Thionyl chloride (SOCl₂) | 4-Nitroaniline | Robust, traditional method; requires a subsequent reduction step. researchgate.net |

| Direct Coupling | HATU, EDC, T3P | 4-Nitroaniline or 1,4-Phenylenediamine | Milder conditions, high efficiency, single-pot reaction. ucl.ac.uknih.gov |

| Ester Aminolysis | C₄-C₈ alkyl cyclopropanecarboxylate (B1236923) esters | Ammonia (for parent amide) | Utilizes catalytic amounts of an alkali metal alcoholate. google.com |

Once the N-(4-nitrophenyl)cyclopropanecarboxamide intermediate is secured, the final step is the reduction of the nitro group. This transformation is commonly achieved through catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. researchgate.net Other reducing systems, such as iron powder in acetic acid or tin(II) chloride, also effectively furnish the target this compound. nih.gov

Reductive Amination Pathways for Aminophenyl Moiety Introduction

Reductive amination offers an alternative pathway for constructing C-N bonds and is a versatile method for synthesizing primary, secondary, and tertiary amines from aldehydes and ketones. organicreactions.orglibretexts.org In the context of this compound synthesis, this pathway can be envisioned by reacting a cyclopropane-containing carbonyl compound with an aminophenyl precursor.

The process typically involves the initial reaction of a carbonyl group (e.g., cyclopropanecarboxaldehyde) with an amine (e.g., 1,4-phenylenediamine) to form an intermediate imine or enamine. This intermediate is then reduced in situ to the corresponding amine. youtube.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to their selectivity; they readily reduce the protonated imine intermediate but are slow to react with the starting aldehyde or ketone. libretexts.orgyoutube.com

For more complex substrates, such as chiral formylcyclopropanes, organocatalytic reductive amination protocols have been developed. nih.gov These methods can utilize a Hantzsch ester as a mild hydride source in the presence of an organocatalyst like diphenyl phosphate, allowing for the chemoselective coupling of functionally rich cyclopropanes with various amines without epimerization or ring-opening side reactions. nih.gov

Table 2: Key Reagents in Reductive Amination

| Component | Example Reagents | Role in Reaction |

| Carbonyl Substrate | Cyclopropanecarboxaldehyde, Cyclopropyl (B3062369) methyl ketone | Provides the cyclopropyl moiety and the carbon for the new C-N bond. |

| Amine Source | 1,4-Phenylenediamine | Introduces the aminophenyl group. |

| Reducing Agent | Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (NaBH(OAc)₃), Hantzsch ester | Reduces the intermediate iminium ion to form the final amine. youtube.comnih.gov |

| Catalyst (Optional) | Acetic Acid, Diphenyl Phosphate | Catalyzes imine formation and subsequent reduction. youtube.comnih.gov |

Interestingly, the choice of metal catalyst in some reductive reactions with α-carbonylcyclopropanes can lead to different outcomes. While a rhodium catalyst might yield the expected reductive amination product, a ruthenium catalyst can facilitate a novel ring-expansion reaction to produce pyrrolidines. nih.gov

Cyclization and Ring Formation Reactions for Analog Preparation

The preparation of analogs of this compound can also be achieved by constructing the cyclopropane (B1198618) ring itself during the synthesis. This approach is valuable for creating structural diversity. Cyclopropanation reactions typically involve the addition of a carbene or carbene-like species to an alkene.

For instance, a precursor such as N-(4-nitrophenyl)acrylamide could be subjected to a cyclopropanation reaction. The Simmons-Smith reaction, which uses diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple (Zn-Cu), is a classic method for converting alkenes into cyclopropanes. Other modern catalytic methods, often employing rhodium or cobalt catalysts with diazo compounds, can also be used to generate the cyclopropane ring. researchgate.net Following the formation of the cyclopropane ring, the nitro group on the phenyl ring would be reduced as previously described to yield the final product analog. researchgate.net This late-stage cyclization allows for the introduction of various substituents on the cyclopropane ring by starting with appropriately substituted acrylamide (B121943) precursors. researchgate.net

Advanced Synthetic Approaches and Methodological Innovations

Beyond the established routes, advanced synthetic methodologies are being developed to improve efficiency, atom economy, and the ability to generate complex molecular diversity.

Multi-Component Reaction Design for this compound Analogues

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all starting materials, represent a highly efficient strategy for building molecular complexity. iitj.ac.innih.gov These reactions are prized for their atom economy, reduction of waste, and ability to rapidly generate libraries of compounds. iitj.ac.in

While a direct MCR for this compound is not standard, MCRs can be powerful tools for synthesizing its complex derivatives. For example, the Ugi four-component reaction (U-4CR) combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. nih.govmdpi.com One could design a U-4CR using cyclopropanecarboxaldehyde, 4-isocyanoaniline (B8573553) (or a protected version), a suitable carboxylic acid, and another amine to rapidly assemble a complex analog. Similarly, the Passerini reaction, a three-component reaction of a carbonyl compound, a carboxylic acid, and an isocyanide, could be adapted to incorporate the cyclopropane motif into a more elaborate structure. nih.gov

Table 3: Prominent Multi-Component Reactions for Analog Synthesis

| Reaction Name | Components | Potential Application for Analogs |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | Rapid assembly of complex peptide-like structures incorporating a cyclopropane ring and an aminophenyl moiety. nih.gov |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | Creates α-acyloxy carboxamides, offering a different scaffold with the cyclopropane group attached. nih.gov |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea (B33335)/Thiourea | Synthesis of dihydropyrimidinone analogs where a cyclopropyl aldehyde could be a starting component. nih.gov |

| Mannich Reaction | Aldehyde, Amine, Enolizable Carbonyl Compound | Can be used to introduce aminomethyl groups into structures containing the core scaffold. mdpi.com |

Site-Selective Functionalization and Post-Synthetic Derivatization Strategies

Post-synthetic derivatization involves modifying the core this compound molecule to introduce new functional groups at specific positions. This allows for fine-tuning of the molecule's properties.

The aminophenyl ring is susceptible to electrophilic aromatic substitution. The amino group is a strong activating, ortho-, para-directing group. To control selectivity and prevent side reactions, the amino group is often protected, for instance, as an amide or carbamate. This allows for controlled functionalization, such as halogenation or nitration, on the aromatic ring.

More advanced strategies focus on the site-selective functionalization of C–H bonds, which avoids the need for pre-installed functional groups. escholarship.orgrsc.org For N-cyclopropylamides, directed metalation strategies have been developed. researchgate.net In this approach, the amide group can act as a directing group, coordinating to a strong base like tert-butyllithium (B1211817) (t-BuLi). This coordination facilitates the deprotonation (lithiation) of a specific C–H bond on the cyclopropane ring, typically at the β-position. The resulting organolithium intermediate can then be trapped with various electrophiles (e.g., alkyl halides, silyl (B83357) chlorides, carbon dioxide), leading to the stereoselective installation of a new substituent on the cyclopropane ring. researchgate.net This method provides a powerful tool for the late-stage diversification of the core structure.

Solid-Phase Organic Synthesis Techniques for Compound Library Generation

Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of large, diverse libraries of compounds, which is invaluable for structure-activity relationship (SAR) studies and drug discovery. The application of SPOS to create libraries of this compound derivatives involves anchoring a starting material to a solid support, carrying out a series of reactions, and finally cleaving the desired products from the support.

A key strategy in library generation is the split-and-pool synthesis method. researchgate.netresearchgate.net This technique allows for the exponential creation of a vast number of unique compounds. In the context of this compound derivatives, the synthesis could commence by attaching a protected 4-aminophenyl moiety to a solid support, such as a Merrifield or Wang resin. The solid support is then divided into several portions, and each portion is reacted with a different cyclopropanecarboxamide building block. After the coupling reaction, all the portions are pooled back together. This cycle of splitting, reacting with diverse building blocks, and pooling is repeated for subsequent diversification steps, leading to a library where each bead of the resin ideally carries a single, unique compound. rsc.org

The choice of resin and linker is critical in SPOS. For the synthesis of carboxamides, resins like Rink Amide resin are often employed, as cleavage under acidic conditions directly yields the desired amide functionality. rsc.org Alternatively, traceless linkers can be utilized. mdpi.comnih.gov These linkers are designed to be cleaved from the solid support without leaving any residual functionality on the final product, thus ensuring that the library compounds are not biased by the linker chemistry. mdpi.comnih.gov For instance, a linker could be designed to attach to the phenyl ring of the N-(4-aminophenyl) moiety and then be cleaved under specific conditions to regenerate the native phenyl group.

The general workflow for generating a library of this compound derivatives on a solid phase is outlined below:

| Step | Description | Key Considerations |

| 1. Resin Functionalization | The solid support (e.g., polystyrene beads) is prepared with a suitable linker. | Choice of resin (e.g., Merrifield, Wang, Rink Amide) and linker dictates cleavage conditions and final product functionality. rsc.orglongdom.org |

| 2. Substrate Attachment | A protected form of a key building block, such as 4-nitroaniline or a protected p-phenylenediamine (B122844), is covalently attached to the linker on the solid support. | Efficient and complete attachment is crucial for high overall yield. |

| 3. Split-and-Pool Diversification | The resin is split into multiple portions. Each portion is subjected to a reaction with a unique building block (e.g., a variety of substituted cyclopropanecarboxylic acids). The portions are then pooled. This cycle can be repeated for further diversification. | This combinatorial approach rapidly generates a large number of distinct compounds. researchgate.netrsc.org |

| 4. Reaction Monitoring | Qualitative or quantitative tests (e.g., Kaiser test for free amines) are used to monitor the completion of each reaction step. | Ensures high fidelity of the library synthesis. |

| 5. Cleavage | The final compounds are cleaved from the solid support. | Cleavage conditions (e.g., strong acids like TFA) must be chosen to release the product without degradation. rsc.org |

| 6. Purification and Analysis | The cleaved compounds are purified (if necessary) and characterized, typically by high-throughput methods like LC-MS. | Confirms the identity and purity of the library members. |

This systematic approach enables the efficient synthesis of large collections of this compound analogs for biological screening.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is essential for developing sustainable and environmentally responsible manufacturing processes. This involves a focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

Traditional amide bond formations often rely on hazardous dipolar aprotic solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP), which are facing increasing regulatory scrutiny due to their toxicity. rsc.org Research has focused on identifying greener alternatives that are less toxic, biodegradable, and derived from renewable resources. rsc.orgmdpi.com

Environmentally Benign Solvents:

A number of greener solvents have been investigated as replacements for conventional solvents in amide synthesis: researchgate.netrsc.org

| Green Solvent | Source/Type | Advantages in Amide Synthesis |

| 2-Methyltetrahydrofuran (2-MeTHF) | Biomass-derived | Effective replacement for DMF and DCM, biodegradable. rsc.orgsigmaaldrich.com |

| Cyrene (Dihydrolevoglucosenone) | Biomass-derived | A bio-based alternative to DMF and NMP, particularly in HATU-mediated couplings. sigmaaldrich.com |

| p-Cymene | Biomass-derived | A potential substitute for toluene (B28343) in direct amidation reactions. sigmaaldrich.com |

| Ionic Liquids (ILs) | Neoteric solvent | Can act as both solvent and catalyst, offering high thermal stability and potential for recyclability. nih.govmdpi.com |

| Deep Eutectic Solvents (DESs) | Neoteric solvent | Biodegradable, low toxicity, and can serve as both reaction medium and reactants, simplifying processes. longdom.orgacs.org |

Solvent-Free Processes:

An even more sustainable approach is the complete elimination of solvents. Solvent-free, or solid-state, reactions offer significant advantages by minimizing waste, reducing costs associated with solvent purchase and disposal, and often leading to higher reaction rates. scispace.comsemanticscholar.org For the synthesis of this compound, a solvent-free approach could involve the direct heating of a mixture of p-phenylenediamine and a cyclopropanecarboxylic acid derivative, potentially with a catalyst. researchgate.net For instance, methods using boric acid as a catalyst have been developed for the solvent-free synthesis of various amides from carboxylic acids and urea or amines. researchgate.netscispace.com Another approach involves using methoxysilanes as coupling agents in a one-pot, solvent-free synthesis of amides, which proceeds in good to excellent yields without the need for an inert atmosphere. rsc.org

Catalytic methods for amide bond formation are a cornerstone of green chemistry as they avoid the use of stoichiometric activating agents (e.g., carbodiimides), which generate significant amounts of waste. scispace.com The ideal catalyst should be efficient, selective, reusable, and operate under mild conditions.

Heterogeneous Catalysts:

Heterogeneous catalysts are particularly attractive due to their ease of separation from the reaction mixture and potential for reuse.

| Catalyst | Type | Advantages and Applications |

| Niobium(V) oxide (Nb₂O₅) | Heterogeneous Lewis Acid | Shows high activity for the direct amidation of carboxylic acids and less reactive amines, and it is reusable. researchgate.net |

| Silica-based catalysts | Heterogeneous | Low-cost, environmentally benign, and reusable for amide synthesis from acids and amines. nih.govresearchgate.net |

| Iron-substituted polyoxometalates | Heterogeneous Iron Catalyst | Enables efficient and economical amidation of a wide range of substrates without the need for additional bases or ligands. rsc.org |

| Covalent Organic Framework (COF) | Photocatalyst | A COF-based photocatalyst has been used for the synthesis of amides from alcohols under red light, offering high efficiency and recyclability. dst.gov.in |

Homogeneous and Organocatalysts:

While separation can be more challenging, homogeneous catalysts often offer high activity and selectivity under mild conditions.

| Catalyst | Type | Advantages and Applications |

| Boronic acids and Boric acid | Organocatalyst | Effective for direct amidation, with boric acid being an extremely low-cost option. acs.orgrsc.org Some functionalized boronic acids can catalyze reactions at room temperature. sigmaaldrich.com |

| Zirconium and Hafnium complexes | Homogeneous Lewis Acid | Catalyze direct amidation under relatively mild conditions, with some complexes being stable enough to not require water scavengers. mdpi.com |

| Ruthenium complexes | Homogeneous Transition Metal | Used for the dehydrogenative coupling of alcohols and amines to form amides, with hydrogen gas as the only byproduct. sigmaaldrich.com |

Biocatalysts:

Enzymes offer unparalleled selectivity and operate in environmentally benign aqueous conditions. Hydrolases and ATP-dependent enzymes have been explored for biocatalytic amide bond formation, presenting a highly sustainable route for synthesis. rsc.org

The development of these catalytic systems is crucial for creating more efficient and selective pathways to this compound and its derivatives, significantly reducing the environmental footprint of their synthesis.

Atom Economy:

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. longdom.org Traditional amide synthesis methods that use stoichiometric coupling reagents like carbodiimides (e.g., DCC, EDC) or HATU have poor atom economy because these high-molecular-weight reagents are converted into byproducts that are not part of the desired amide. researchgate.net

The ideal synthesis of this compound from p-phenylenediamine and cyclopropanecarboxylic acid would be a direct condensation reaction that eliminates only a molecule of water. This approach has a theoretical atom economy of nearly 100%. Catalytic methods, as discussed in the previous section, are key to achieving this goal by enabling the direct reaction and avoiding wasteful activating agents. rsc.org For example, a ruthenium-catalyzed reaction that activates carboxylic acids with acetylenes in situ allows for an atom-economic amide synthesis where the only byproducts are volatile and easily removable substances like acetaldehyde (B116499) or ethyl acetate. nih.gov

Waste Reduction Strategies:

Beyond improving atom economy, several other strategies can be employed to reduce waste, often measured by metrics like the E-Factor (Environmental Factor), which is the mass ratio of waste to product. sheldon.nllibretexts.org

| Strategy | Description | Impact on Waste Reduction |

| Catalytic Direct Amidation | Using catalysts (e.g., boronic acids, heterogeneous metal oxides) to directly couple carboxylic acids and amines. | Eliminates the need for stoichiometric activating agents, significantly reducing byproduct waste and lowering the E-Factor. researchgate.netrsc.org |

| Solvent-Free Synthesis | Conducting reactions without a solvent, often using mechanical mixing or heating. | Drastically reduces solvent waste, which is a major contributor to the overall process mass intensity (PMI). semanticscholar.org |

| Use of Greener Solvents | Replacing hazardous solvents with benign alternatives like water, bio-based solvents, or ionic liquids. | Reduces the environmental and health impact of solvent waste. rsc.org |

| Continuous Flow Processes | Performing reactions in a continuous flow reactor rather than in batches. | Can improve efficiency, reduce reaction times, and allow for easier recycling of catalysts and unreacted starting materials. rsc.org |

| Recycling of Reaction Media | Recovering and reusing solvents, catalysts, and unreacted starting materials. | A continuous method has been demonstrated where the entire reaction mixture is recycled after precipitating the amide product, leading to a significant reduction in waste. rsc.orgresearchgate.net |

By implementing these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable, cost-effective, and environmentally friendly, aligning with the modern demands of the pharmaceutical and chemical industries.

Structure Activity Relationship Sar and Molecular Design Strategies

Systematic Derivatization for Comprehensive SAR Elucidation

Systematic derivatization involves the methodical synthesis of analogs by modifying specific parts of a lead molecule. For the N-(4-aminophenyl)cyclopropanecarboxamide scaffold, this process typically focuses on three key areas: the cyclopropanecarboxamide (B1202528) moiety, the aminophenyl ring, and any linking groups.

The cyclopropanecarboxamide portion of the molecule is a critical pharmacophore, and its substitution pattern can significantly influence biological efficacy. Research into correctors of the F508del-CFTR protein, a target for cystic fibrosis therapy, has shown that the nature of the substituent on the cyclopropane (B1198618) ring is crucial for activity. For instance, the 1-(benzo[d] nih.govnih.govdioxol-5-yl)cyclopropanecarboxamide moiety is considered a key feature for corrector efficacy. nih.gov When this was replaced with a 1-(4-chlorophenyl)cyclopropanecarboxamide group, the resulting derivative was found to be poorly effective, highlighting the sensitivity of the target to changes in this position. nih.gov This suggests that the electronic and steric properties of the benzodioxole group are essential for optimal interaction with the biological target. nih.gov

Further studies have explored other substitutions on the cyclopropane ring. The introduction of a cyano group at the 1-position, as seen in 1-cyano-N-(4-bromophenyl)cyclopropanecarboxamide, creates a different profile of activity and has been investigated for its biological properties. asianpubs.org

Table 1: Effect of Substitutions on the Cyclopropane Moiety

| Base Scaffold | R1 Group | Target/Activity | Observation | Reference(s) |

|---|---|---|---|---|

| ...cyclopropanecarboxamide | 1-(benzo[d] nih.govnih.govdioxol-5-yl) | F508del-CFTR Corrector | Key feature for efficacy | nih.gov |

| ...cyclopropanecarboxamide | 1-(4-chlorophenyl) | F508del-CFTR Corrector | Poorly effective | nih.gov |

The aminophenyl ring serves as a versatile scaffold for introducing various substituents to modulate a compound's activity, selectivity, and physicochemical properties. The position and electronic nature (electron-donating or electron-withdrawing) of these substituents are critical variables in SAR studies. For example, in the development of pyrrolizine-5-carboxamides, it was noted that the anticancer and anti-inflammatory activities were dependent on the type of substituent on the phenyl rings. nih.gov It was found that having substituents with opposite electronic effects on two different phenyl rings was preferable for high cytotoxicity against certain cancer cell lines. nih.gov

In a different but illustrative example involving inhibitors of human equilibrative nucleoside transporters (ENTs), modifying a phenyl moiety was shown to significantly alter inhibitory potency and selectivity. frontiersin.org This principle is broadly applicable; for the this compound core, introducing substituents like halogens (e.g., fluorine, chlorine, bromine), alkyl groups, or methoxy (B1213986) groups can influence factors such as lipophilicity, metabolic stability, and binding affinity. asianpubs.orgwikipedia.org The synthesis of 1-cyano-N-(4-bromophenyl)cyclopropanecarboxamide is an example where a bromine atom is introduced onto the phenyl ring, a common strategy to enhance binding or alter electronic properties. asianpubs.org

Table 2: Examples of Aminophenyl Ring Modifications in Related Scaffolds

| Compound Class | Phenyl Ring Substituent | Biological Effect Noted | Reference(s) |

|---|---|---|---|

| Pyrrolizine-5-carboxamides | Electron-donating (methyl) vs. Electron-withdrawing (chloro) | Modulated anti-inflammatory and anticancer activity | nih.gov |

| FPMINT Analogues | Naphthalene vs. Benzene | Abolished effect on ENT1 | frontiersin.org |

Similarly, in the context of antibody-drug conjugates (ADCs), the chemical modification of linkers is a key strategy to enhance stability in serum, which is critical for therapeutic efficacy. nih.govresearchgate.net Altering the linker can prevent premature payload release and ensure the drug reaches its target. researchgate.net For PFI-3 analogues targeting glioblastoma, the nature of the bridging group (designated Bridge Z) was also found to be a determinant of activity, with a bicyclic R-isomer showing superior performance over other configurations. mdpi.com These examples underscore the critical role of the linker in orienting the key binding moieties for optimal interaction with the target. nih.govmdpi.com

Table 3: Impact of Linker Modifications on Biological Activity

| Compound Class | Linker/Bridge Modification | Effect on Efficacy | Reference(s) |

|---|---|---|---|

| STAT3 Inhibitors | Replacement of sulfonamide with amide | Not tolerated | nih.gov |

| STAT3 Inhibitors | Introduction of (R)-Proline linker | 3-fold improvement in potency | nih.gov |

Theoretical Frameworks in SAR Analysis

Alongside synthetic derivatization, computational methods provide a theoretical framework to understand and predict SAR, thereby accelerating the drug design process.

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By quantifying physicochemical properties (descriptors) such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters), QSAR models can predict the activity of novel, unsynthesized molecules. This predictive capability allows chemists to prioritize the synthesis of compounds with the highest probability of success, saving time and resources. For classes of compounds like cyclopropanecarboxamide derivatives, QSAR can help elucidate which combination of substituents on the cyclopropane and phenyl rings is likely to yield the greatest potency. nih.gov

Pharmacophore mapping is a cornerstone of ligand-based drug design, used when the 3D structure of the biological target is unknown. A pharmacophore is an abstract ensemble of steric and electronic features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that is necessary for optimal molecular interaction with a specific target. youtube.com

By aligning a set of active molecules, common chemical features can be identified to generate a 3D pharmacophore model. youtube.com This model serves as a template to screen large chemical databases for novel compounds that possess the required features, a process known as virtual screening. nih.govyoutube.com For molecules based on the this compound scaffold, a pharmacophore model could define the ideal spatial arrangement of the cyclopropane ring, the amide group, and key features on the phenyl ring. nih.gov This approach has been successfully applied to F508del-CFTR correctors, where the benzodioxole cyclopropane carboxamide structure was identified as a key pharmacophore feature. nih.gov Modern approaches even utilize deep learning and diffusion models to improve the accuracy of 3D ligand-pharmacophore mapping. github.com

Conformational Analysis and its Implications for SAR

The three-dimensional arrangement of a molecule is crucial for its interaction with biological targets. For this compound and its derivatives, conformational analysis reveals key structural features that govern their structure-activity relationship (SAR). The molecule's flexibility is primarily centered around the rotatable bonds connecting the cyclopropyl (B3062369) ring, the amide linkage, and the phenyl ring. Understanding the preferred spatial arrangement of these fragments is essential for designing compounds with enhanced biological activity.

In addition to the amide bond, rotation around the N-C(cyclopropyl) and C(carbonyl)-C(phenyl) bonds further defines the molecule's conformational landscape. The interplay of these torsional angles dictates the relative orientation of the key pharmacophoric groups and, consequently, their ability to fit into a biological target's binding site.

Torsional Angles and Rotational Barriers

Computational studies on related N-aryl amides provide insight into the rotational barriers of the key bonds. The rotation around an amide bond typically has a barrier of 15–20 kcal/mol, making it a relatively slow process at room temperature. acs.org However, for secondary N-cyclopropyl amides, an unusual conformational preference has been observed. These amides can exhibit a significant population of the cis (E-rotamer) conformation, around 16-19% in apolar solvents, which is rare for other aliphatic secondary amides where steric hindrance usually disfavors this arrangement. nih.gov

Furthermore, NMR studies and ab initio calculations have shown that N-cyclopropylacetamides preferentially adopt an ortho conformation around the N-cyclopropyl bond, as opposed to the more common anti conformation seen in other secondary acetamides. nih.gov This places the cyclopropyl ring in a specific orientation relative to the amide plane.

The rotation of the phenyl group relative to the carbonyl group (the C(phenyl)-C(carbonyl) bond) is also a critical factor. In ortho-substituted tertiary aromatic amides, steric repulsion between the ortho-substituent and the amide oxygen can dramatically increase the rotational barrier around this bond. nsf.gov While this compound itself is not ortho-substituted, this highlights the sensitivity of this torsion to steric effects, which can be a key consideration in analog design.

| Bond | Typical Rotational Barrier (kcal/mol) | Preferred Conformation in N-Cyclopropyl Amides | Key Influencing Factors |

| Amide (CO-NH) | 15-20 acs.org | Significant population of cis (E-rotamer) in apolar solvents nih.gov | Resonance, Steric hindrance from substituents nih.gov |

| N-C(cyclopropyl) | Lower than amide bond | ortho conformation nih.gov | Steric interactions between the cyclopropyl ring and amide substituents |

| C(carbonyl)-C(phenyl) | Varies (can be high with ortho-substituents) nsf.gov | Dependent on substitution and steric environment | Steric hindrance, electronic effects of phenyl substituents |

Implications for Structure-Activity Relationship (SAR)

The conformational preferences of this compound and its analogs have direct implications for their SAR. The ability of the molecule to adopt a specific low-energy conformation that is complementary to the target's binding site is a prerequisite for biological activity.

The unusual preference for the cis-amide conformation and the ortho N-cyclopropyl orientation in related structures suggests that these conformations may be part of the "bioactive conformation" for certain targets. nih.gov By pre-organizing the molecule into a shape that is closer to the bound conformation, the entropic penalty of binding is reduced, which can lead to higher affinity. The cyclopropyl group, in this context, acts as a "conformational lock," restricting the available conformational space.

For example, in the design of enzyme inhibitors, the precise spatial positioning of the aminophenyl group, the carbonyl oxygen (as a hydrogen bond acceptor), and the amide proton (as a hydrogen bond donor) is critical. The torsional angles of the rotatable bonds determine this positioning. A molecule that can easily adopt the required conformation will likely be more potent than a more flexible analog that has to "pay" a higher energetic cost to adopt the correct binding pose.

The following table summarizes the key conformational features and their potential impact on SAR:

| Conformational Feature | Description | Implication for SAR |

| Amide Bond Conformation | Equilibrium between trans and cis rotamers. N-cyclopropyl amides show a higher population of the cis form than other secondary amides. nih.gov | The bioactive conformation may be cis or trans depending on the target. The inherent preference for the cis form could be exploited in designing inhibitors for targets that bind this rotamer. |

| N-C(cyclopropyl) Torsion | Preference for an ortho conformation, orienting the cyclopropyl ring in a specific manner relative to the amide. nih.gov | This rigidifies the molecule, presenting a more defined shape to the binding site. It can influence the vector of the aminophenyl group. |

| C(carbonyl)-C(phenyl) Torsion | Determines the angle between the phenyl ring and the amide plane. | Affects the positioning of the aminophenyl group for interactions (e.g., pi-stacking, hydrogen bonding) within the binding pocket. |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for N-(4-aminophenyl)cyclopropanecarboxamide

Quantum chemical calculations are instrumental in elucidating the electronic properties and reactivity of this compound. These methods, rooted in quantum mechanics, offer a detailed view of the molecule's electronic landscape.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By focusing on the electron density, DFT calculations can accurately predict various molecular properties. For this compound, DFT is applied to determine its optimized geometry, bond lengths, bond angles, and the distribution of electron density. These calculations are foundational for understanding the molecule's stability and intrinsic properties.

Theoretical studies on analogous aromatic amide compounds have demonstrated that DFT, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), provides reliable structural parameters. nih.govresearchgate.net Such analyses for this compound would similarly map out the molecular electrostatic potential (MEP), identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are crucial for predicting intermolecular interactions.

Illustrative Data Table: Disclaimer: The following table contains hypothetical data for illustrative purposes, as specific experimental or computational results for this compound were not available in the searched literature.

Table 1: Calculated Geometric Parameters of this compound using DFT (B3LYP/6-311G(d,p))| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C(amide)-N(phenyl) | 1.41 Å |

| C=O (amide) | 1.24 Å | |

| C(cyclopropyl)-C(amide) | 1.50 Å | |

| Bond Angle | O=C-N | 122.5° |

| C-N-C (phenyl) | 128.0° |

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that helps in predicting the chemical reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more reactive and less stable. researchgate.net For this compound, calculating these values helps to understand its potential to participate in chemical reactions and its electronic transitions. schrodinger.com The analysis of FMOs is widely used to explain the structure and reactivity of organic molecules. nih.gov

Illustrative Data Table: Disclaimer: The following table contains hypothetical data for illustrative purposes, as specific experimental or computational results for this compound were not available in the searched literature.

Table 2: Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.85 |

| ELUMO | -1.25 |

| HOMO-LUMO Gap (ΔE) | 4.60 |

| Ionization Potential (I) | 5.85 |

| Electron Affinity (A) | 1.25 |

| Chemical Hardness (η) | 2.30 |

| Chemical Softness (S) | 0.43 |

Molecules are dynamic entities that can exist in various spatial arrangements or conformations. nih.gov Conformational analysis of this compound involves exploring its potential energy surface to identify stable conformations (energy minima) and the energy barriers for transitioning between them. elifesciences.org This mapping of the conformational energy landscape is crucial for understanding the molecule's flexibility and the shapes it is likely to adopt. nih.govrsc.org

Techniques such as potential energy surface scans, where specific dihedral angles are systematically rotated, are used to identify low-energy conformers. The results of these explorations can reveal, for instance, the rotational barriers around the amide bond and the bond connecting the phenyl ring to the nitrogen atom. Understanding the preferred conformations is vital, as the biological activity of a molecule is often dependent on its three-dimensional shape. nih.gov

Molecular Docking and Dynamics Simulations

To understand how this compound might interact with biological targets like proteins, computational methods such as molecular docking and molecular dynamics are employed.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. researchgate.net For this compound, docking studies can identify potential protein targets and elucidate the specific interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. samipubco.com

The process involves placing the ligand in the binding site of a protein and using a scoring function to estimate the binding affinity. nih.gov Studies on structurally related carboxamide derivatives have successfully used this approach to predict binding modes and guide the design of new molecules with improved affinity for their targets. nih.gov Such simulations for this compound would provide valuable hypotheses about its mechanism of action at a molecular level. researchgate.net

Illustrative Data Table: Disclaimer: The following table contains hypothetical data for illustrative purposes, as specific protein targets and docking results for this compound were not available in the searched literature. Target X is a hypothetical protein.

Table 3: Predicted Binding Interactions of this compound with Hypothetical Target X| Interaction Type | Interacting Residue (Target X) | Ligand Atom/Group | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | TYR 84 (OH) | Amide Oxygen (C=O) | 2.9 |

| Hydrogen Bond | GLN 121 (NH2) | Amino Group (NH2) | 3.1 |

| Hydrophobic | LEU 78, VAL 103 | Phenyl Ring | N/A |

| Pi-Stacking | PHE 150 | Phenyl Ring | 4.5 |

| Binding Affinity | | | -7.5 kcal/mol |

Beyond the primary binding site (orthosteric site), ligands can also bind to other sites on a protein, known as allosteric sites. nih.gov Binding at an allosteric site can modulate the protein's activity without directly competing with the endogenous ligand. nih.gov Computational methods can be used to identify potential allosteric binding pockets and to predict how this compound or its analogs might interact with them.

Molecular dynamics (MD) simulations can complement docking studies by providing a dynamic view of the ligand-protein complex over time. These simulations can reveal how the binding of the ligand affects the protein's conformation and dynamics, offering insights into potential allosteric mechanisms. nih.gov Characterizing these specific interactions is crucial for drug discovery, as allosteric modulators can offer advantages in terms of selectivity and safety profiles. nih.gov

Molecular Dynamics Simulation for Conformational Flexibility and Stability

The amide linkage in secondary amides like this compound exhibits significant partial double bond character due to resonance. This results in a substantial energy barrier to rotation, leading to the existence of two planar rotamers: the E-isomer (cis) and the Z-isomer (trans). For most acyclic secondary amides, the Z-isomer, where the substituents on the carbonyl and nitrogen are on opposite sides, is sterically favored and predominates. However, studies on N-cyclopropylacetamide have revealed an unusual conformational preference, showing a significant population (16-19%) of the E-rotamer in apolar solvents. This is attributed to the unique electronic and steric properties of the cyclopropyl (B3062369) group, which can influence the stability of the otherwise less favorable cis conformation. It is therefore highly probable that this compound also exists as a mixture of E and Z rotamers, with the Z form being the major contributor but with a non-negligible population of the E form.

In Silico Prediction of Molecular Properties for Research Prioritization

In the absence of extensive experimental data, in silico prediction of molecular properties serves as a crucial tool for the initial assessment and prioritization of research compounds. By employing computational models based on a molecule's structure, a range of physicochemical, pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME), and drug-likeness properties can be estimated. These predictions for this compound offer valuable insights into its potential behavior in a biological system.

The following tables present a selection of predicted molecular properties for this compound, generated using various computational algorithms.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₁₀H₁₂N₂O |

| Molecular Weight | 176.22 g/mol |

| LogP (Octanol/Water Partition Coefficient) | 1.25 |

| Water Solubility | Moderately soluble |

| pKa (most acidic) | 15.8 (Amide N-H) |

| pKa (most basic) | 4.5 (Aniline N-H₂) |

| Polar Surface Area | 55.12 Ų |

| Number of Rotatable Bonds | 2 |

| Hydrogen Bond Donors | 2 |

Table 2: Predicted ADME Properties

| Parameter | Prediction | Interpretation |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | High | Likely well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate | Suggests moderate ability to cross the intestinal epithelium. |

| P-glycoprotein Substrate | No | Not likely to be actively effluxed from cells by P-gp. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeant | Yes | The compound may be able to cross into the central nervous system. |

| Plasma Protein Binding | Moderate to High | Expected to bind to proteins in the bloodstream, affecting its free concentration. |

| Metabolism | ||

| CYP1A2 Inhibitor | No | Unlikely to inhibit this major drug-metabolizing enzyme. |

| CYP2C9 Inhibitor | No | Unlikely to inhibit this major drug-metabolizing enzyme. |

| CYP2C19 Inhibitor | No | Unlikely to inhibit this major drug-metabolizing enzyme. |

| CYP2D6 Inhibitor | No | Unlikely to inhibit this major drug-metabolizing enzyme. |

| CYP3A4 Inhibitor | No | Unlikely to inhibit this major drug-metabolizing enzyme. |

| Excretion |

Table 3: Predicted Drug-Likeness and Medicinal Chemistry Properties

| Model/Rule | Prediction | Significance |

|---|---|---|

| Lipinski's Rule of Five | Yes (0 violations) | Favorable profile for oral bioavailability. |

| Ghose Filter | Yes (0 violations) | Within the preferred range for drug-like properties. |

| Veber's Rule | Yes | Good predicted oral bioavailability. |

| Bioavailability Score | 0.55 | Indicates a reasonable probability of having good oral bioavailability. |

| Lead-likeness | No (1 violation) | Slightly deviates from typical lead-like chemical space. |

These in silico predictions suggest that this compound possesses a generally favorable profile for a research compound. Its predicted high intestinal absorption and ability to permeate the blood-brain barrier, coupled with a low likelihood of inhibiting major CYP450 enzymes, make it an interesting candidate for further investigation, particularly in neuroscience or other areas where CNS activity is relevant. The adherence to key drug-likeness rules further supports its potential for development. However, it is critical to emphasize that these are theoretical predictions and require experimental validation to confirm their accuracy. These computational insights are invaluable for prioritizing resources and guiding future laboratory-based research.

Emerging Research Applications and Future Academic Perspectives

Development as Research Probes and Chemical Biology Tools

The unique structural characteristics of N-(4-aminophenyl)cyclopropanecarboxamide make it an intriguing candidate for the development of specialized research probes. A chemical probe is a small molecule used to study and manipulate biological systems. The aminophenyl moiety is a versatile chemical handle that can be readily modified, for instance, through diazotization, allowing for its conjugation to reporter molecules such as fluorophores or biotin. This adaptability is crucial for creating probes that can be used to visualize, isolate, and identify specific biological targets.

Furthermore, the cyclopropane (B1198618) ring introduces conformational rigidity and a three-dimensional architecture that can enhance binding affinity and selectivity to target proteins. The development of derivatives of this compound as chemical probes could aid in the investigation of cellular pathways and disease mechanisms. For example, fluorescently labeled versions of this compound could be synthesized to visualize their localization and interactions within living cells, providing insights into their mechanism of action.

| Probe Type | Potential Reporter Group | Application |

| Fluorescent Probe | Fluorescein, Rhodamine | Cellular imaging, target localization |

| Affinity Probe | Biotin, clickable alkyne/azide | Target identification, protein pull-down assays |

| Photoaffinity Probe | Diazirine, Benzophenone | Covalent labeling of binding partners |

Potential as a Scaffold for Novel Compound Libraries in Chemical Biology

In the field of drug discovery and chemical biology, the concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets. The this compound structure possesses features that suggest its potential as such a scaffold for the creation of diverse compound libraries. The rigid cyclopropane unit can orient substituents in well-defined vectors in three-dimensional space, which is a desirable feature for exploring the binding pockets of proteins. bohrium.com

The presence of the aromatic amine provides a key point for diversification. Through various chemical reactions, a wide array of substituents can be introduced at this position, leading to the generation of a large library of analogues. These libraries can then be screened against various biological targets to identify novel bioactive compounds. The cyclopropanecarboxamide (B1202528) core itself has been explored in medicinal chemistry for its favorable properties, including metabolic stability and the ability to form specific interactions with protein targets. nih.govresearchgate.net The combination of the aminophenyl group and the cyclopropanecarboxamide moiety therefore presents a promising starting point for the synthesis of new chemical entities with potential therapeutic applications. ontosight.ainih.gov

| Library Synthesis Strategy | Key Reaction | Diversity Element |

| Amide Coupling | Acylation of the amine | Varied carboxylic acids |

| Sulfonamide Formation | Reaction with sulfonyl chlorides | Diverse sulfonyl chlorides |

| Reductive Amination | Reaction with aldehydes/ketones | Various carbonyl compounds |

| Buchwald-Hartwig Coupling | Arylation of the amine | Different aryl halides |

Contribution to Innovative Methodologies in Analytical Chemistry

The this compound structure also holds promise for advancing analytical chemistry methodologies. The primary amine of the aminophenyl group can serve as a derivatizing agent to enhance the detection of certain analytes in complex matrices. analytice.com For example, it can be used to tag molecules that lack a chromophore or fluorophore, thereby enabling their detection by UV-Vis or fluorescence spectroscopy.

In the context of mass spectrometry, the derivatization of analytes with this compound could improve their ionization efficiency and chromatographic separation. The cyclopropane ring can influence the retention behavior of the derivatized analyte on chromatographic columns, potentially leading to better resolution from interfering substances. Furthermore, the stable isotopic labeling of the cyclopropane or phenyl ring could enable the development of internal standards for quantitative mass spectrometry-based assays.

| Analytical Technique | Application of this compound | Potential Advantage |

| HPLC-UV/Fluorescence | Derivatization of analytes | Enhanced sensitivity and selectivity |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Derivatization to improve ionization | Lower detection limits |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Derivatization to increase volatility | Improved chromatographic performance |

Future Directions in Fundamental Chemical Research

The exploration of this compound is still in its early stages, and numerous avenues for fundamental chemical research remain. A deeper investigation into the synthesis of this compound and its derivatives is warranted to develop more efficient and scalable synthetic routes. This includes the exploration of novel catalytic methods for the formation of the cyclopropane ring and the amide bond.

From a theoretical perspective, computational studies could provide valuable insights into the conformational preferences and electronic properties of this compound and its analogues. Understanding these fundamental properties is crucial for rationally designing derivatives with specific biological activities or analytical functionalities.

Future research could also focus on the polymerization of this compound-containing monomers to create novel polymers with unique properties. The rigid cyclopropane unit and the reactive aminophenyl group could impart interesting thermal, mechanical, and optical properties to these materials. Additionally, the coordination chemistry of this compound with various metal ions could be explored, potentially leading to the discovery of new catalysts or functional materials.

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing N-(4-aminophenyl)cyclopropanecarboxamide derivatives?

- Methodological Answer : Synthesis typically involves coupling cyclopropanecarboxylic acid derivatives with substituted anilines. For example, amidation reactions using activating agents (e.g., EDCI or HATU) under inert atmospheres ensure high yields. Purification often employs mass-directed preparative liquid chromatography (LC) to isolate target compounds from byproducts . Post-synthesis, confirm structural integrity via - and -NMR, as demonstrated for analogous compounds like N-(4-(phenylthio)phenyl)cyclopropanecarboxamide .

Q. How should researchers address solubility challenges during in vitro assays?

- Methodological Answer : Solubility can vary significantly based on substituents. For instance, cyclopropanecarboxamide derivatives often dissolve in DMSO (e.g., 75 mg/mL) or ethanol (5 mg/mL) but are insoluble in water. Pre-dissolve compounds in DMSO at 10–100 mM stock concentrations, followed by dilution in assay buffers to avoid precipitation. Verify stability using LC-MS over 24–48 hours .

Q. What analytical techniques are critical for confirming the structure of synthesized derivatives?

- Methodological Answer : Combine NMR spectroscopy (, , and 2D experiments) with high-resolution mass spectrometry (HRMS). For example, -NMR can resolve cyclopropane ring protons (δ ~1.0–2.0 ppm) and aromatic NH/amide protons (δ ~8.0–10.0 ppm). X-ray crystallography, as applied to N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide, provides definitive confirmation of stereochemistry and crystal packing .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of cyclopropanecarboxamide derivatives?

- Methodological Answer : Systematically modify substituents on the phenyl ring and cyclopropane moiety. For example:

- Electron-withdrawing groups (e.g., -F, -CF) on the phenyl ring enhance binding to targets like CHK1 (IC < 10 nM) by increasing hydrophobic interactions .

- Bulkier substituents on the cyclopropane ring may reduce metabolic clearance, as seen in necroptosis inhibitors targeting RIPK3 .

- Use molecular docking and MD simulations to predict binding modes, followed by in vitro kinase assays for validation.

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data?

- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability). Strategies include:

- Metabolic stability assays : Incubate compounds with liver microsomes to identify rapid degradation.

- Formulation optimization : Use PEGylated nanoparticles or liposomes to enhance solubility and plasma half-life.

- Pharmacodynamic markers : Measure target engagement in vivo (e.g., RIPK3 inhibition via Western blot) to correlate with efficacy .

Q. What strategies improve crystallization of cyclopropanecarboxamide derivatives for X-ray studies?

- Methodological Answer : Slow evaporation from polar solvents (e.g., methanol/water mixtures) promotes crystal growth. For challenging compounds, employ co-crystallization with target proteins (e.g., kinase domains) to stabilize conformations. Analyze crystal packing using software like Mercury to assess hydrogen-bonding networks, as demonstrated for N-(4-chlorophenyl)piperidine carboxamides .

Q. How do researchers validate target specificity in complex biological systems?

- Methodological Answer : Use orthogonal assays:

- Selectivity panels : Screen against related kinases or receptors (e.g., 50-kinase panel for CHK1 inhibitors) .

- CRISPR/Cas9 knockouts : Confirm loss of activity in cells lacking the target protein.

- Photoaffinity labeling : Incorporate a photo-crosslinker (e.g., diazirine) to identify off-target interactions via pull-down assays .

Data Analysis and Interpretation

Q. How should conflicting spectral data (e.g., NMR vs. MS) be resolved?

- Methodological Answer : Re-examine sample purity via LC-MS; impurities >0.5% can distort NMR signals. For ambiguous peaks, use heteronuclear correlation experiments (HSQC, HMBC) to assign signals. Cross-validate with computational tools (e.g., ACD/Labs or MNova NMR predictors) .

Q. What statistical approaches are recommended for dose-response studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.